PI3K Inhibitory Potency of Thiazolo[5,4-b]pyridine Scaffold: Establishing the Baseline Kinase Activity Potential
The thiazolo[5,4-b]pyridine scaffold upon which the target compound is built is a validated kinase hinge-binding motif. In a series of 2-pyridyl, 4-morpholinyl-substituted thiazolo[5,4-b]pyridine analogs, the most potent compound (19a) achieved an IC50 of 3.6 nM against PI3Kα [1]. While this data point is not from the target compound itself, it establishes the scaffold's intrinsic capacity for low-nanomolar kinase inhibition. The target compound's imidazol-1-yl acetamide group occupies the solvent-exposed region, which is a major determinant of isoform selectivity within the PI3K family; the same scaffold series showed ~10-fold selectivity for PI3Kα over PI3Kβ [1]. This positions the target compound as a candidate for achieving differentiated PI3K isoform selectivity profiles.
| Evidence Dimension | PI3Kα inhibitory potency (IC50) of thiazolo[5,4-b]pyridine scaffold analogs |
|---|---|
| Target Compound Data | No direct data available; scaffold class data: IC50 as low as 3.6 nM (compound 19a) |
| Comparator Or Baseline | Compound 19a (2-pyridyl, 4-morpholinyl thiazolo[5,4-b]pyridine analog) PI3Kα IC50 = 3.6 nM |
| Quantified Difference | Scaffold baseline established; target compound differentiation from 19a is expected via altered isoform selectivity from the imidazol-1-yl acetamide group |
| Conditions | PI3K enzymatic assay (Molecules, 2020) |
Why This Matters
Demonstrates the scaffold's capacity for low-nanomolar kinase inhibition, providing a benchmark for the target compound's expected potency range and guiding procurement for PI3K-focused SAR campaigns.
- [1] Xia L, et al. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. 2020;25(20):4657. View Source
